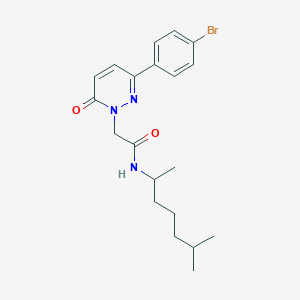![molecular formula C25H25ClN6O3 B11131556 N-[(2-chlorophenyl)methyl]-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11131556.png)
N-[(2-chlorophenyl)methyl]-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C24H24ClN5O2 , belongs to the class of triazatricyclo compounds . Its structure features a complex arrangement of fused rings, making it intriguing for both synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes:
While specific synthetic routes for this compound are not widely documented, it can be prepared through multistep reactions involving cyclization, amidation, and other transformations. Researchers often explore variations of the following steps:
Cyclization: Formation of the central triazatricyclo ring system.
Amidation: Introduction of the carboxamide group.
Substitution: Incorporation of the chlorophenylmethyl and morpholinylethyl substituents.
Industrial Production:
Industrial-scale production methods remain proprietary, but efficient synthesis likely involves optimized conditions and high-yielding steps.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.
Reduction: Reduction processes could lead to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions may occur at various positions.
Other Transformations: Further functionalization and modification are possible.
Common Reagents and Conditions:
Base-Catalyzed Cyclization: For ring formation.
Amidation Reagents: To introduce the carboxamide group.
Halogenating Agents: For chlorination.
Reduction Agents: To reduce functional groups.
Major Products:
The major products depend on reaction conditions, regioselectivity, and stereochemistry. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Biological Studies: Investigating its interactions with biomolecules.
Materials Science: Exploring its properties for novel materials.
Pharmacology: Assessing its bioactivity and potential therapeutic effects.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its mode of action.
Properties
Molecular Formula |
C25H25ClN6O3 |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H25ClN6O3/c26-20-6-2-1-5-17(20)16-28-24(33)18-15-19-23(29-21-7-3-4-8-31(21)25(19)34)32(22(18)27)10-9-30-11-13-35-14-12-30/h1-8,15,27H,9-14,16H2,(H,28,33) |
InChI Key |
YOSRZZMASJTRCO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4Cl)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-dichlorophenyl)methyl]-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B11131475.png)
![N-(2,6-difluorophenyl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B11131483.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11131501.png)

![4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde](/img/structure/B11131512.png)
![N-(3-methoxypropyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide](/img/structure/B11131515.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-indol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B11131516.png)
![3-(4-chlorophenyl)-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11131518.png)
![methyl 3-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}propanoate](/img/structure/B11131525.png)
![1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-4-carboxamide](/img/structure/B11131543.png)
![2-methoxyethyl 5-(3,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11131555.png)
![(2Z)-2-(2H-chromen-3-ylmethylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11131557.png)
![2-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B11131561.png)
![7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131562.png)
